4-methyl-N-(2-{1-[(phenylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)benzamide
Description
4-methyl-N-(2-{1-[(phenylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)benzamide is a benzamide derivative featuring a 1,3-benzodiazole core substituted with a phenylcarbamoylmethyl group at the 1-position and a 4-methylbenzamide moiety linked via a two-carbon ethyl chain at the 2-position. Such hybrid structures are often explored for their pharmacological properties, including enzyme inhibition and receptor binding .
Properties
Molecular Formula |
C25H24N4O2 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-[2-[1-(2-anilino-2-oxoethyl)benzimidazol-2-yl]ethyl]-4-methylbenzamide |
InChI |
InChI=1S/C25H24N4O2/c1-18-11-13-19(14-12-18)25(31)26-16-15-23-28-21-9-5-6-10-22(21)29(23)17-24(30)27-20-7-3-2-4-8-20/h2-14H,15-17H2,1H3,(H,26,31)(H,27,30) |
InChI Key |
DKTAQVYGVLIFRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-{1-[(phenylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 4-methylbenzoic acid with 2-(1H-1,3-benzodiazol-2-yl)ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with phenyl isocyanate to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-{1-[(phenylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or benzodiazoles.
Scientific Research Applications
4-methyl-N-(2-{1-[(phenylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-{1-[(phenylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
3-methyl-N-{2-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide ()
- Core : 1,3-benzodiazole with a propynyl group at the 1-position.
- Substituents : 3-methylbenzamide (vs. 4-methyl in the target compound).
- Key Differences: The propynyl group introduces alkyne functionality, enhancing reactivity for click chemistry applications.
4-Methyl-N-(2-phenylethyl)-2-propyl-1H-benzimidazole-6-carboxamide ()
- Core : Benzimidazole (vs. benzodiazole in the target).
- Substituents : 2-propyl and 6-carboxamide groups.
- Key Differences : The benzimidazole core has a fused benzene and imidazole ring, offering distinct electronic properties. The phenylethyl chain may enhance lipophilicity, affecting membrane permeability .
Functional Group Modifications
Thioacetamide Derivatives ()
- Example: N-(2-chloro-4-methylphenyl)-2-[[1-[(3,5-dimethylphenyl)methyl]-1H-benzimidazol-2-yl]thio]acetamide.
- Key Differences: A thioether linkage replaces the benzamide group, increasing sulfur-mediated interactions (e.g., covalent binding).
Ethylphenoxy Methyl Derivatives ()
- Example: 2-((4-Ethylphenoxy)methyl)-N-(2,4-dimethoxyphenylcarbamothioyl)benzamide.
- Key Differences: The carbamothioyl group introduces sulfur, altering hydrogen-bonding capacity. Ethylphenoxy substituents increase steric bulk, which may reduce solubility but improve target specificity .
Biological Activity
4-methyl-N-(2-{1-[(phenylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)benzamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C20H23N3O
- Molecular Weight : 335.42 g/mol
- CAS Number : Not specified in the sources
The compound's biological activity is primarily attributed to its interaction with specific biological targets, including various enzymes and receptors. The presence of a benzodiazole moiety suggests potential interactions with GABA receptors, which may influence neurotransmission and other physiological processes.
Anticancer Activity
Research indicates that 4-methyl-N-(2-{1-[(phenylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)benzamide exhibits significant anticancer properties. A study demonstrated that this compound inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.5 | Induction of apoptosis |
| A549 (Lung) | 22.3 | Cell cycle arrest |
Antimicrobial Activity
The compound shows promising antimicrobial activity against various pathogens. In vitro studies revealed that it possesses inhibitory effects against Gram-positive and Gram-negative bacteria, as well as certain fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Case Studies
A notable case study involved the evaluation of 4-methyl-N-(2-{1-[(phenylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)benzamide in a murine model of cancer. The study found that treatment with the compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.
Pharmacokinetics
Pharmacokinetic studies suggest that 4-methyl-N-(2-{1-[(phenylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)benzamide has moderate bioavailability and a half-life suitable for therapeutic applications. Further investigations are required to fully understand its metabolic pathways and excretion.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
